molecular formula C23H21N3O B12586533 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine CAS No. 345891-14-7

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine

Katalognummer: B12586533
CAS-Nummer: 345891-14-7
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VQIJEAIWSXXCOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique bicyclic structure and multiple pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-enylmethanol derivative. This intermediate is then reacted with pyridine derivatives under specific conditions to form the final product. Common reagents used in these reactions include epichlorohydrin and tetramethylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The pyridine rings can participate in coordination with metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a bicyclic structure with multiple pyridine rings This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds

Eigenschaften

CAS-Nummer

345891-14-7

Molekularformel

C23H21N3O

Molekulargewicht

355.4 g/mol

IUPAC-Name

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C23H21N3O/c1-3-9-24-20(5-1)22-13-19(14-23(26-22)21-6-2-4-10-25-21)27-15-18-12-16-7-8-17(18)11-16/h1-10,13-14,16-18H,11-12,15H2

InChI-Schlüssel

VQIJEAIWSXXCOP-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=C2)COC3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.